1-Chloro-2-methylpropene

Catalog No.
S564530
CAS No.
513-37-1
M.F
C4H7Cl
M. Wt
90.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-methylpropene

CAS Number

513-37-1

Product Name

1-Chloro-2-methylpropene

IUPAC Name

1-chloro-2-methylprop-1-ene

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

InChI

InChI=1S/C4H7Cl/c1-4(2)3-5/h3H,1-2H3

InChI Key

KWISWUFGPUHDRY-UHFFFAOYSA-N

SMILES

CC(=CCl)C

Solubility

1 to 5 mg/mL at 68° F (NTP, 1992)
0.01 M
Soluble in chloroform
In water, 1000 mg/L at 25 °C

Synonyms

1-Chloro-2-methyl-1-propene; 1-Chloro-2-methylpropene; 2,2-Dimethylvinyl chloride; 2-Methyl-1-chloropropene; 2-Methyl-1-propenyl chloride; Dimethylvinyl chloride; Isocrotyl chloride; α-Chloroisobutylene; β,β-Dimethylvinyl chloride

Canonical SMILES

CC(=CCl)C

Chemical Reactivity Studies

  • One study investigated the use of 1-Chloro-2-methylpropene in a process called hydroboration. This technique involves adding a boron and hydrogen group (BH2) across a double bond in an alkene molecule. The study found that 1-Chloro-2-methylpropene undergoes hydroboration to form an intermediate adduct, which upon further oxidation can be converted to isobutyraldehyde, a branched-chain aldehyde [].

Mutagenicity and Genotoxicity Studies

  • Research has explored the potential mutagenic and genotoxic effects of 1-Chloro-2-methylpropene. Mutagens are agents that can cause permanent changes in the genetic material, while genotoxic agents can damage genetic material. Studies using fruit flies (Drosophila melanogaster) showed that 1-Chloro-2-methylpropene exposure increased the frequency of both sex-linked recessive lethal mutations and heritable reciprocal translocations in germ cells [].
  • Additionally, 1-Chloro-2-methylpropene was found to induce gene mutation at a specific locus (thymidine kinase) in mouse lymphoma cells, even without metabolic activation []. This suggests the compound has inherent mutagenic potential.
  • However, another study using Chinese hamster ovary cells found that 1-Chloro-2-methylpropene induced sister chromatid exchange, but not chromosomal aberrations, and only in the presence of metabolic activation []. This suggests the compound's genotoxic effects might be dependent on specific cellular processes.

1-Chloro-2-methylpropene, also known as α-chloroisobutylene or dimethylvinyl chloride, is an organochlorine compound with the chemical formula C₄H₇Cl. It is characterized by a vinyl group adjacent to a chlorine atom, making it a valuable intermediate in organic synthesis. The compound has a molecular weight of approximately 88.55 g/mol and is primarily used in various

1-Chloro-2-methylpropene is a flammable liquid and can irritate the skin, eyes, and respiratory system. It is classified as a dangerous good for transport [].

  • Highly flammable: The compound can readily ignite and form flammable vapors [].
  • Acute toxicity: Inhalation or ingestion can cause irritation and harm to the respiratory system and internal organs [].

  • Hydroboration-Oxidation: This reaction leads to the formation of isobutyraldehyde. The hydroboration step involves the addition of borane to the double bond, followed by oxidation with hydrogen peroxide .
  • Electrophilic Addition: The compound can undergo electrophilic addition reactions, where nucleophiles such as glutathione can react with it to form stable adducts .
  • Oxidation: Upon oxidation, 1-chloro-2-methylpropene can be converted into various alcohols and α,β-unsaturated chloro-aldehydes, demonstrating its versatility in synthetic applications .

1-Chloro-2-methylpropene exhibits notable biological activity, particularly in mutagenicity studies:

  • It has been shown to induce mutations in Salmonella typhimurium and Drosophila melanogaster, suggesting potential genotoxic effects .
  • In a study involving L5178Y mouse lymphoma cells, the compound induced gene mutations at the thymidine kinase locus without metabolic activation, indicating its direct mutagenic potential .

Several methods are employed to synthesize 1-chloro-2-methylpropene:

  • Dehydrochlorination of 1-chloro-2-methylpropane: This method involves heating 1-chloro-2-methylpropane in the presence of a strong base like potassium hydroxide.
  • Addition Reactions: The compound can also be synthesized through the addition of hydrogen chloride to 2-methylpropene under controlled conditions .

1-Chloro-2-methylpropene has diverse applications across various industries:

  • Chemical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Production: The compound is utilized in the production of polymers and copolymers due to its reactivity with other monomers.
  • Laboratory Reagent: It is often used as a reagent in organic synthesis for creating complex molecules .

Interaction studies involving 1-chloro-2-methylpropene have revealed its reactivity with biological nucleophiles. Research indicates that it readily reacts with glutathione, forming stable conjugates that may play a role in its biological effects. The compound's ability to form adducts with nucleophiles suggests potential implications for its toxicity and mutagenicity in biological systems .

1-Chloro-2-methylpropene shares structural similarities with several other chlorinated compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Isobutyl chlorideC₄H₉ClA saturated chlorinated derivative of isobutane
Vinyl chlorideC₂H₃ClA simple vinyl halide used primarily for PVC production
3-Chloro-2-methylpropeneC₄H₇ClSimilar reactivity but different positional isomerism

Uniqueness of 1-Chloro-2-Methylpropene

The uniqueness of 1-chloro-2-methylpropene lies in its specific structure that allows for distinct electrophilic reactions and mutagenic properties not observed in other similar compounds. Its reactivity profile makes it particularly valuable for synthetic applications while also raising concerns regarding its biological effects .

Physical Description

Dimethylvinyl chloride is a clear dark yellow to pale orange liquid. (NTP, 1992)

Color/Form

Clear, colorless to brown liquid at room temperature
Liquid

XLogP3

2.3

Boiling Point

154 °F at 760 mm Hg (NTP, 1992)
68.0 °C
68 °C

Flash Point

30 °F (NTP, 1992)

Density

0.9186 at 68 °F (NTP, 1992)
0.9186 g/cu cm at 20 °C

LogP

log Kow = 2.58 (est)

UNII

JP8N4M44OP

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (97.5%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Dimethylvinyl Chloride is a clear, colorless, highly volatile and flammable liquid chlorinated hydrocarbon that emits highly toxic fumes of hydrochloric acid and other chlorinated compounds when heated to decomposition. Dimethylvinyl chloride is exclusively used for research purposes in organic synthesis and in the production of isobutylene compounds. This substance is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

172.4 mm Hg at 77.9 °F ; 265.3 mm Hg at 97° F (NTP, 1992)
158.4 mm Hg at 25 °C

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard

Impurities

1-Chloro-2-methylpropene is available commercially at a purity of at least 98%. 3-Chloro-2-methylpropene has been reported as an impurity.

Other CAS

513-37-1

Wikipedia

1-chloro-2-methyl-1-propene

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Prepared from isobutyraldehyde; ... by isomerization of 3-chloro-2-methylpropene with 80% H2SO4.
1-Chloro-2-methylpropene is a by-product of the production of 3-chloro-2-methylpropene

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15

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